N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
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Scientific Research Applications
Metal-Induced Tautomerization
Research by Ruiz and Perandones (2009) explored the tautomerization of oxazole and thiazole molecules to heterocyclic carbenes upon coordination to manganese(i), leading to their transmetalation to gold(i). This study demonstrates the potential of related heterocyclic structures in the development of new catalytic processes and materials science applications (Ruiz & Perandones, 2009).
Crystal and Electronic Structure Analysis
Aydın et al. (2017) focused on the crystal and electronic structure of a compound with a closely related structural motif, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the structural and potentially electronic properties of such compounds. This has implications for the design of new materials with tailored properties (Aydın et al., 2017).
Synthesis and Characterization of Polybenzoxazine
Qi et al. (2009) reported on the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups, highlighting the improved thermal stability and dynamic mechanical properties of these materials. This research contributes to the development of high-performance polymers for advanced technologies (Qi et al., 2009).
Novel Synthesis Methods
Shaikh and Varvounis (2014) developed a new method for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans, demonstrating the versatility of related structures in synthetic chemistry and potential applications in drug discovery (Shaikh & Varvounis, 2014).
Mechanism of Action
Target of Action
Similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .
Mode of Action
It’s worth noting that similar compounds have shown a dominant up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .
Biochemical Pathways
The compound may be involved in the electroluminescent process, contributing to the efficiency of organic light-emitting diodes (OLEDs) . .
Result of Action
Similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules, contributing to the efficiency of oleds .
Action Environment
It’s worth noting that similar compounds have shown promising results in non-doped blue organic light-emitting devices .
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-20(25-8-9-29-19(14-25)15-4-2-1-3-5-15)13-23-21(27)22(28)24-16-6-7-17-18(12-16)31-11-10-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWKJRBMXPJLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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